Guanylurea phosphate
Description
Guanylurea phosphate (GUP; CAS 17675-60-4) is a phosphoric acid derivative of guanylurea, characterized by the molecular formula C₂H₇N₄O·H₃PO₄. It is a white crystalline solid with a melting point of 184 °C . GUP is industrially significant as a flame retardant, particularly in wood treatment and composite materials, where it enhances fire resistance by promoting char formation . Additionally, GUP has niche applications in materials science, such as improving interfacial adhesion in perovskite solar cells .
Properties
IUPAC Name |
diaminomethylideneurea;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N4O.H3O4P/c3-1(4)6-2(5)7;1-5(2,3)4/h(H6,3,4,5,6,7);(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHURYQINAXWNAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=O)N)(N)N.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9N4O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5420-79-1, 36897-89-9, 84946-06-5 | |
| Record name | Urea, (aminoiminomethyl)-, phosphate (3:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5420-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Urea, (aminoiminomethyl)-, phosphate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36897-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Urea, (aminoiminomethyl)-, phosphate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84946-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
200.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17675-60-4, 36897-89-9, 5420-79-1 | |
| Record name | Urea, N-(aminoiminomethyl)-, phosphate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17675-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | NSC267685 | |
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| Record name | NSC7762 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Urea, N-(aminoiminomethyl)-, phosphate (1:?) | |
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| Record name | Amidinourea phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.856 | |
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| Record name | DICYANDIAMIDINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis follows the equation:
Dicyandiamide undergoes hydrolysis in the presence of phosphoric acid, forming this compound through a series of protonation and condensation steps. The reaction is exothermic and requires precise temperature control to avoid side products.
Stepwise Process Overview
-
Mixing and Dissolution : Dicyandiamide is stirred with purified water at a mass ratio of 1:2–4 to form a homogeneous slurry.
-
Heating and Filtration : The mixture is heated to 80–100°C to dissolve dicyandiamide completely, followed by hot filtration to remove undissolved impurities.
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Phosphoric Acid Addition : Phosphoric acid is added dropwise at 100–150 L/h, maintaining the temperature below 100°C to prevent decomposition.
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Crystallization and Isolation : The solution is cooled to ≤20°C to crystallize the product, which is then centrifuged, washed with ethanol, and dried.
Key Process Parameters
Laboratory-Scale Optimization and Variants
Ethanol-Assisted Recrystallization
In laboratory settings, ethanol is used to rinse centrifuged solids, reducing residual phosphoric acid and improving purity to >99%. This step also accelerates drying by lowering the boiling point of trapped water.
Mother Liquor Recycling
Industrial processes often recycle centrifugal mother liquor to subsequent batches, reducing raw material consumption by ~15%. For example, replacing purified water with recycled mother liquor in one trial increased yield to 84.9% while maintaining 99.5% purity.
Comparative Analysis of Synthetic Routes
Traditional vs. Modern Methods
Early methods described in patents like US2277823A focused on guanyl urea sulfate synthesis via dicyandiamide hydrolysis with sulfuric acid and lime. However, these methods required neutralization steps and yielded less stable intermediates compared to phosphate derivatives.
Yield and Purity Benchmarks
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Dicyandiamide + H₃PO₄ | 76–84.9 | 99.3–99.5 | Simplified steps, high purity |
| Guanyl Urea Sulfate | ~70 | <95 | Requires neutralization, lower stability |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: Guanylurea phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed, although they are less common.
Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reactions: These reactions often require catalysts or specific solvents to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphates or nitrogen-containing compounds, while substitution reactions can produce a variety of derivatives .
Scientific Research Applications
Fire Retardancy Applications
One of the most prominent applications of GUP is in fire retardancy. It is utilized to treat various materials, including wood, textiles, and insulation papers, to enhance their resistance to combustion.
Case Studies
- Wood Treatment : A study demonstrated that GUP significantly improved the fire retardancy of bamboo filament used in decorative applications. The treatment resulted in enhanced performance metrics compared to untreated samples .
- Composite Materials : Research indicated that combining GUP with ammonium polyphosphate in wood flour/HDPE composites yielded synergistic effects, resulting in a more effective fire-retardant adhesive .
- Furfurylated Wood : GUP was applied to furfurylated wood, showing improved leach resistance and fire retardancy compared to traditional treatments .
Nonlinear Optical Applications
GUP crystals are explored for their potential in nonlinear optical applications, particularly for generating second and third harmonics of infrared laser radiation. This property is advantageous in various photonic devices.
Research Insights
Research has highlighted the ability of GUP to form hydrogen bonds, which are crucial for crystal growth and stability in optical applications . The compound's unique structure allows it to participate effectively in these processes.
Biological and Medical Applications
In biological research, GUP has been investigated for its metabolic pathways and interactions with microorganisms. For instance, Pseudomonas mendocina can utilize guanylurea as a nitrogen source through specific enzymatic pathways . This characteristic opens avenues for bioremediation and nitrogen cycling studies.
Agricultural Applications
GUP can serve as a slow-release nitrogen source in fertilizers, similar to urea. Its ability to provide nitrogen gradually can enhance plant growth while minimizing environmental impact.
Mechanism of Action
The mechanism by which guanylurea phosphate exerts its effects varies depending on its application:
Fire Retardancy: The compound acts by promoting the formation of a char layer on the material’s surface, which helps to insulate and protect it from heat.
Biological Activity: In medicinal applications, this compound derivatives interact with specific molecular targets, such as adrenergic receptors, to exert their therapeutic effects. .
Comparison with Similar Compounds
Chemical and Physical Properties
Table 1: Key Properties of Guanylurea Phosphate and Analogous Compounds
Key Observations :
- GUP exhibits superior char yield (30.79%) compared to boric acid (18.92%) in flame-retardant treatments for wood, enhancing fire resistance .
Table 2: Flame-Retardant Performance in Wood Treatment
Research Findings :
- GUP-treated pine wood shows significant fire resistance due to its embedding within the wooden structure, forming a protective phosphoric acid layer during combustion .
- In contrast, silica aerogels enhance thermal stability but require supplementary mineralized layers for optimal performance .
Table 3: Toxicity and Environmental Persistence
Critical Insights :
- GUP is ~1,000× more potent than metformin in reducing fish growth and disrupting lipid metabolism at environmentally relevant concentrations (1–100 ng/L) .
Structural and Functional Analogues
- Fluorophosphonate-Guanidine Complexes : Compounds like tris(2-carbamoylguanidinium) hydrogen fluorophosphonate share structural motifs with GUP but are tailored for ion-exchange and catalytic applications rather than flame retardancy .
- Methylol Resins : Used alongside GUP in wood treatments, these resins improve dimensional stability but lack standalone fire-retardant efficacy .
Biological Activity
Guanylurea phosphate (GUP) is a compound formed from the reaction of dicyandiamide and phosphoric acid. It has garnered attention for its biological activities, particularly in environmental contexts and as a fire retardant. This article explores the biological activity of GUP, focusing on its degradation pathways, ecological impacts, and applications in various industries.
1. Degradation Pathways
Recent studies have highlighted the biodegradation of guanylurea, a precursor to GUP, by specific microbial strains. Notably, Pseudomonas mendocina strain GU utilizes guanylurea as its sole nitrogen source. The degradation pathway identified includes the transformation of guanylurea into guanidine, carboxyguanidine, and ultimately ammonia and carbon dioxide. The enzyme responsible for initiating this process is guanylurea hydrolase, which operates optimally at a pH of 8.0 and exhibits significant substrate specificity for guanylurea over other related compounds .
Table 1: Enzyme Characteristics of Guanylurea Hydrolase
| Parameter | Value |
|---|---|
| Optimal pH | 8.0 |
| Specific Activity (μmol/min/mg) | 13 |
| k_cat/K_m | Higher than average enzymes (3-fold) |
This enzymatic activity is crucial for nitrogen cycling in environments contaminated with guanylurea, indicating its potential role in bioremediation strategies.
2. Ecotoxicological Studies
The ecotoxicological impact of guanylurea and its metabolites has been investigated using aquatic organisms such as fathead minnows (Pimephales promelas). In controlled studies, exposure to guanylurea did not significantly affect steroidogenesis or reproductive success at concentrations relevant to municipal wastewater . However, notable changes in hepatic transcriptome and metabolome were observed, suggesting that while immediate reproductive toxicity may not be evident, sub-lethal effects could influence long-term ecological dynamics.
Table 2: Summary of Ecotoxicological Findings
| Compound | Concentration (μg/L) | Impact on Reproduction | Transcriptomic Changes |
|---|---|---|---|
| Guanylurea | 1.0 - 100 | No significant impact | Observed at higher concentrations |
| Metformin | 0.41 - 41 | No significant impact | Minor changes noted |
3. Applications in Fire Retardancy
GUP is utilized as a fire retardant in various materials, particularly wood products. Its effectiveness stems from its ability to form char layers upon exposure to heat, thereby insulating the underlying material from flames. Studies have shown that GUP-treated wood exhibits improved mechanical properties when subjected to elevated temperatures compared to untreated wood .
Table 3: Mechanical Properties of GUP-Treated Wood
| Property | Untreated Wood | GUP-Treated Wood |
|---|---|---|
| Bending Strength (MPa) | X | Y |
| Char Formation | Minimal | Significant |
These findings underscore the dual functionality of GUP as both an ecological agent and a practical material enhancer.
Q & A
Q. What strategies improve detection limits for this compound in complex environmental matrices?
- Methodological Answer : Optimize solid-phase extraction (SPE) protocols with hydrophilic-lipophilic balance (HLB) cartridges. Couple with UPLC-MS/MS using multiple reaction monitoring (MRM) for sub-ng/L sensitivity .
Methodological Guidelines from Evidence
- Data Management : Follow PLOS standards by depositing large datasets (e.g., LC-MS raw files) in public repositories (Zenodo, Figshare). Include metadata on experimental conditions and instrument parameters .
- Reproducibility : Adhere to the Materials and Methods sections in Universitas guidelines, specifying equipment models (e.g., Agilent 1260 HPLC) and statistical tests (e.g., ANOVA with Tukey post-hoc) .
Key Contradictions and Resolutions
- CAS Number Discrepancy : Two CAS numbers (17675-60-4 and 36897-89-9) are cited due to supplier/vendor variations. Researchers must verify chemical identity via spectral libraries and disclose sources in publications .
- Ecotoxicity Potency : Guanylurea exhibits ~1,000× higher potency than metformin in fish models. Use lower concentrations (ng/L vs. µg/L) in chronic studies to reflect environmental relevance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
